3-Amino-1-[4-(difluoromethoxy)phenyl]urea
Description
3-Amino-1-[4-(difluoromethoxy)phenyl]urea is a fluorinated urea derivative characterized by a urea core (-NHCONH-) linked to a 4-(difluoromethoxy)phenyl group. The difluoromethoxy substituent (-OCF₂H) introduces electronegativity and lipophilicity, which are critical for modulating solubility, metabolic stability, and target binding. This compound is marketed as a specialty building block by CymitQuimica, with applications in medicinal chemistry and drug discovery. Notably, its high cost (e.g., €542.00 for 50 mg) reflects its synthetic complexity and niche utility .
Properties
IUPAC Name |
1-amino-3-[4-(difluoromethoxy)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N3O2/c9-7(10)15-6-3-1-5(2-4-6)12-8(14)13-11/h1-4,7H,11H2,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQYFMQUDGGMVPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NN)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy for 3-Amino-1-[4-(difluoromethoxy)phenyl]urea
The synthesis of this compound generally involves two key steps:
- Introduction of the difluoromethoxy group onto the phenyl ring.
- Formation of the urea linkage connecting the amino group and the substituted phenyl moiety.
The complexity lies in the selective difluoromethoxylation of the aromatic ring and the efficient, environmentally benign synthesis of the urea functional group.
Preparation of the Difluoromethoxyphenyl Intermediate
Difluoromethoxy (-OCF2H) substituents are introduced onto aromatic rings using specialized difluoromethylation techniques. Recent advances have enabled the installation of difluoromethoxy groups via:
Stepwise difluoromethylation protocols: These involve coupling aryl halides with difluoromethylated reagents such as ethyl 2,2-difluoro-2-(trimethylsilyl)acetate, followed by hydrolysis and decarboxylation to yield difluoromethylarenes. This method is effective for electron-deficient aryl iodides and related substrates.
Direct C–H difluoromethylation: Emerging methods exploit reactive handles or direct activation of C–H bonds to install difluoromethoxy groups, though these are less common for complex urea derivatives.
The difluoromethoxy group’s ability to form hydrogen bonds and its electronic effects make it a valuable substituent in medicinal chemistry, motivating the development of these synthetic routes.
Urea Formation Methods
The urea moiety in this compound is typically synthesized via condensation reactions involving amines and carbonyl sources. The following methods are prominent:
Classical Urea Synthesis
Traditional methods involve the reaction of amines with:
Phosgene or phosgene derivatives: Highly toxic and environmentally hazardous, these reagents have been largely replaced in modern synthesis.
Isocyanates: Reactive intermediates that can be formed in situ or used directly to couple with amines to form ureas. However, their preparation often involves toxic reagents.
Specific Synthetic Routes to this compound
While direct literature on the exact compound is limited, analogous phenyl urea derivatives with fluorinated substituents have been synthesized via the following sequence:
Step 1: Preparation of the substituted aniline or amine bearing the difluoromethoxy group. This involves nucleophilic aromatic substitution or difluoromethylation on a suitable phenyl precursor.
Step 2: Formation of the urea linkage by reaction of the amine with an isocyanate or via catalytic dehydrogenative coupling with methanol. For example, phenyl isocyanates react with the corresponding amines to afford urea derivatives in high yields (up to 85%).
Step 3: Purification and characterization by chromatographic methods and spectroscopic analysis (NMR, IR) to confirm the structure and purity.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: 3-Amino-1-[4-(difluoromethoxy)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H₂).
Substitution: Electrophilic substitution reactions often use strong acids like sulfuric acid (H₂SO₄).
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
3-Amino-1-[4-(difluoromethoxy)phenyl]urea has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis and can be used to create more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme activities and protein interactions.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Amino-1-[4-(difluoromethoxy)phenyl]urea exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system involved.
Comparison with Similar Compounds
Elinogrel (N-(5-Chlorothiophen-2-yl)sulfonyl-N’-(4-(6-fluoro-7-methylamino-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)phenyl)urea)
- Key Features: Elinogrel shares the urea backbone but incorporates a sulfonyl-linked chlorothiophene and a fluorinated quinazolinone moiety. The difluoromethoxy group is absent, but fluorine atoms in the quinazolinone enhance metabolic stability.
- Functional Implications: Elinogrel is a competitive, reversible antiplatelet agent targeting P2Y₁₂ receptors. Its extended structure likely improves target affinity compared to simpler urea derivatives like the target compound .
(1E)-1-[Amino-(4-Methoxy-2-Methyl-Anilino)Methylene]-3-[4-[1-[4-(Trifluoromethoxy)Phenyl]-1H-1,2,4-Triazol-3-yl]Phenyl]Urea (F9)
- Key Features: This compound (F9) includes a trifluoromethoxy (-OCF₃) group, which is bulkier and more electronegative than difluoromethoxy.
- Functional Implications : The trifluoromethoxy group enhances metabolic resistance but may reduce solubility. The triazole moiety could improve binding to enzymes or receptors via π-π interactions, a feature absent in the target compound .
1-(1-Hydroxybutan-2-yl)-3-(4-Methoxyphenyl)-Urea
- Key Features : A methoxy (-OCH₃) substituent replaces the difluoromethoxy group. The hydroxybutyl chain adds hydrophilicity.
- The hydroxybutyl chain may improve aqueous solubility but limit membrane permeability .
Comparative Data Table
Research Findings and Implications
- Electronic Effects : Difluoromethoxy (-OCF₂H) balances electron-withdrawing properties and steric bulk, offering moderate metabolic stability compared to -OCF₃ (more stable but less soluble) and -OCH₃ (less stable) .
- Synthetic Accessibility : The target compound’s high cost correlates with challenges in introducing the difluoromethoxy group, which requires specialized fluorination techniques. In contrast, methoxy-substituted analogs are more straightforward to synthesize .
- Biological Activity: Urea derivatives with fluorinated groups (e.g., Elinogrel, F9) often exhibit enhanced target binding due to fluorine’s electronegativity and hydrophobic effects. The target compound’s simpler structure may limit potency but improve synthetic versatility .
Biological Activity
3-Amino-1-[4-(difluoromethoxy)phenyl]urea is a compound of increasing interest due to its unique structural features and potential biological activities. This article delves into its synthesis, biological interactions, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Synthesis
This compound is characterized by the presence of an amino group and a difluoromethoxy substituent attached to a phenyl ring. This configuration suggests that the compound may interact with various biological targets, including enzymes and receptors. The synthesis of this compound can be achieved through several methods, often involving the reaction of appropriate amines with isocyanates or related derivatives.
Preliminary studies indicate that this compound interacts with specific proteins and enzymes, potentially modulating their activity. This interaction could influence various metabolic pathways, making it a candidate for further pharmacological investigation. The presence of the difluoromethoxy group enhances its reactivity compared to similar compounds, suggesting a unique mode of action.
Inhibition Studies
Research has shown that compounds with similar structures exhibit significant biological activities, particularly in anti-inflammatory and anticancer applications. For instance, studies on diaryl ureas have demonstrated their ability to inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes.
| Compound | IC50 (µM) | Biological Activity |
|---|---|---|
| This compound | TBD | Potential COX inhibitor |
| Diclofenac | 1.0 | COX inhibitor |
| Celecoxib | 0.5 | COX-2 selective inhibitor |
The table above illustrates the potential inhibitory activity of this compound compared to established anti-inflammatory drugs. While specific IC50 values for this compound are yet to be determined, its structural analogs have shown promising results in inhibiting COX enzymes .
Anti-inflammatory Effects
In a study focused on the anti-inflammatory properties of urea derivatives, several compounds were screened for their ability to inhibit COX-1 and COX-2 enzymes. The results indicated that certain derivatives exhibited significant inhibitory effects, suggesting that this compound could similarly affect these pathways .
Anticancer Potential
The diaryl urea moiety is well-established in medicinal chemistry as a scaffold for anticancer agents. A recent study highlighted the antiproliferative effects of related compounds on various cancer cell lines, including A549 (lung cancer) and HCT-116 (colon cancer). The results showed that these compounds could effectively inhibit cell growth at low micromolar concentrations . Given its structural similarities, this compound may also possess anticancer properties worthy of investigation.
Q & A
Q. What are the common synthetic routes for preparing 3-Amino-1-[4-(difluoromethoxy)phenyl]urea?
The compound is typically synthesized via coupling reactions between an amine-containing precursor and a substituted phenyl isocyanate. A representative method involves:
- Reacting 4-(difluoromethoxy)aniline with an isocyanate derivative under anhydrous conditions in a polar aprotic solvent (e.g., DMF or THF) at 60–80°C.
- Purification via column chromatography using a gradient of ethyl acetate and hexanes, followed by recrystallization to achieve >95% purity .
Alternative routes may employ urea-forming agents like carbodiimides to facilitate coupling, with reaction progress monitored by TLC or HPLC .
Q. How can researchers confirm the structural identity of this compound?
Key techniques include:
- NMR spectroscopy : H and C NMR to verify the presence of the difluoromethoxy group (characteristic splitting patterns at ~δ 6.8–7.5 ppm for aromatic protons and δ 115–120 ppm for CFO) .
- X-ray crystallography : Single-crystal XRD analysis resolves the spatial arrangement of the urea moiety and difluoromethoxy substitution, as demonstrated in related compounds like 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one .
- High-resolution mass spectrometry (HRMS) : To confirm the molecular formula (CHFNO) and isotopic pattern .
Q. What preliminary assays are recommended to assess its biological activity?
- In vitro enzyme inhibition : Screen against kinases or hydrolases using fluorogenic substrates (e.g., ATPase assays with malachite green detection).
- Cell viability assays : Test cytotoxicity in cancer cell lines (e.g., MTT or CellTiter-Glo® assays) at concentrations ranging from 1 nM to 100 μM .
- Solubility and stability : Evaluate in PBS (pH 7.4) and simulated gastric fluid to inform further pharmacological studies .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
- Solvent selection : Replace DMF with less toxic alternatives like acetonitrile or 2-MeTHF to improve reaction efficiency and ease of purification .
- Catalyst screening : Test palladium or copper catalysts for coupling steps, with microwave-assisted heating to reduce reaction times .
- Process analytical technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor reaction progression and minimize byproducts .
Q. What mechanistic insights exist for its potential enzyme inhibition?
- Molecular docking : Computational models suggest the difluoromethoxy group enhances binding to hydrophobic pockets in kinase ATP-binding domains (e.g., EGFR or VEGFR2) .
- Kinetic studies : Competitive inhibition patterns observed in related urea derivatives (e.g., values < 50 nM for 1-[4-(trifluoromethoxy)phenyl]urea analogs) .
- Mutagenesis assays : Validate target engagement by introducing point mutations in enzyme active sites (e.g., T790M mutation in EGFR) .
Q. How should researchers address contradictions in biological activity data across studies?
- Assay standardization : Replicate experiments using identical cell lines (e.g., HepG2 vs. HeLa discrepancies) and control compounds .
- Metabolic stability profiling : Assess cytochrome P450 interactions (e.g., CYP3A4/5) to rule out off-target effects .
- Orthogonal validation : Combine SPR (surface plasmon resonance) with cellular thermal shift assays (CETSA) to confirm target binding .
Q. What advanced techniques characterize its solid-state properties?
- Powder XRD : Analyze crystallinity and polymorphic forms, critical for formulation development .
- DSC/TGA : Determine melting points (~180–220°C) and thermal decomposition profiles .
- Dynamic vapor sorption (DVS) : Assess hygroscopicity, which impacts storage and bioavailability .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Substituent variation : Compare trifluoromethoxy (enhanced lipophilicity) vs. difluoromethoxy (improved metabolic stability) analogs .
- Urea backbone modifications : Replace urea with thiourea or guanidine groups to modulate hydrogen-bonding interactions .
- Pharmacophore mapping : Use 3D-QSAR models to prioritize derivatives with optimal steric and electronic properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
